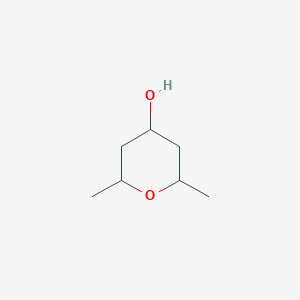
2,6-Dimethyloxan-4-ol
Cat. No. B1317620
M. Wt: 130.18 g/mol
InChI Key: BHFMWPOZZNNSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06271383B1
Procedure details


2,6-Dimethyl-4H-pyran-4-one (5.0 g) in ethanol (40 ml) was hydrogenated under 10% Pd-C (0.5 g) at 10 bar of hydrogen for 2 days. The solution was then evaporated to an oil which was purified by silica-gel MPLC [using a 1:1 mixture of ethyl acetate and hexane as eluant] to give the title product (3.71 g, 74%).



Name
Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]([CH3:9])=[CH:5][C:6](=[O:8])[CH:7]=1.[H][H]>C(O)C>[CH3:1][CH:2]1[CH2:7][CH:6]([OH:8])[CH2:5][CH:4]([CH3:9])[O:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1OC(=CC(C1)=O)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was then evaporated to an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica-gel MPLC [
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 1:1 mixture of ethyl acetate and hexane as eluant]
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1OC(CC(C1)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.71 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06271383B1
Procedure details


2,6-Dimethyl-4H-pyran-4-one (5.0 g) in ethanol (40 ml) was hydrogenated under 10% Pd-C (0.5 g) at 10 bar of hydrogen for 2 days. The solution was then evaporated to an oil which was purified by silica-gel MPLC [using a 1:1 mixture of ethyl acetate and hexane as eluant] to give the title product (3.71 g, 74%).



Name
Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]([CH3:9])=[CH:5][C:6](=[O:8])[CH:7]=1.[H][H]>C(O)C>[CH3:1][CH:2]1[CH2:7][CH:6]([OH:8])[CH2:5][CH:4]([CH3:9])[O:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1OC(=CC(C1)=O)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was then evaporated to an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica-gel MPLC [
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 1:1 mixture of ethyl acetate and hexane as eluant]
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1OC(CC(C1)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.71 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
